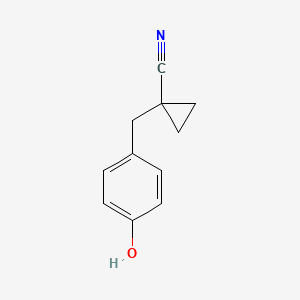
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-hydroxybenzyl)cyclopropane-1-carbonitrile . The InChI code is 1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of drugs. This compound has also been used in the synthesis of various pharmaceuticals, including antimalarial drugs, anti-inflammatory drugs, and anti-tumor drugs.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile is not well understood, but it is believed to be related to its cyclopropane and nitrile groups. It is believed that the cyclopropane group interacts with the enzyme active sites, while the nitrile group is thought to be involved in the formation of covalent bonds with the enzyme active sites.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been found to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, this compound has been found to have an anti-inflammatory effect, and it has been found to have an anti-tumor effect.
Advantages and Limitations for Lab Experiments
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been found to have a variety of biochemical and physiological effects. However, this compound is not very soluble in water, and it is also not very soluble in organic solvents.
Future Directions
There are several potential future directions for the use of 1-(4-Hydroxybenzyl)cyclopropanecarbonitrile in scientific research. It could be used in the synthesis of pharmaceuticals, such as antimalarial drugs, anti-inflammatory drugs, and anti-tumor drugs. It could also be used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. Additionally, it could be used to investigate the effects of this compound on the metabolism of drugs, as well as on the synthesis of proteins. Finally, it could be used to investigate the effects of this compound on the absorption, distribution, metabolism, and excretion of drugs.
Synthesis Methods
1-(4-Hydroxybenzyl)cyclopropanecarbonitrile can be synthesized through a variety of methods, including the reaction of 4-hydroxybenzaldehyde with cyclopropanecarbonitrile in the presence of a base. The reaction is typically carried out at room temperature and the reaction time is usually between 15-20 minutes. The product is then isolated and purified by column chromatography.
properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-8-11(5-6-11)7-9-1-3-10(13)4-2-9/h1-4,13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBJSUSQYSEOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

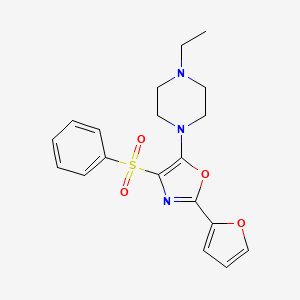
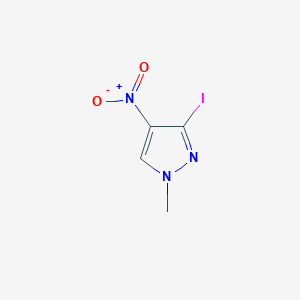
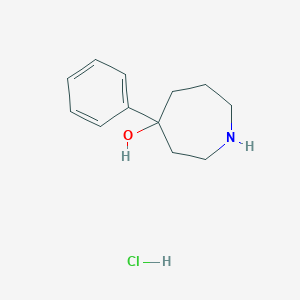
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
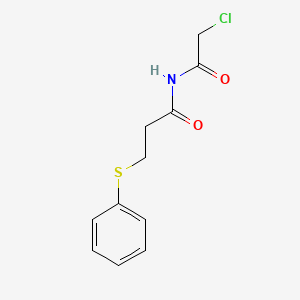
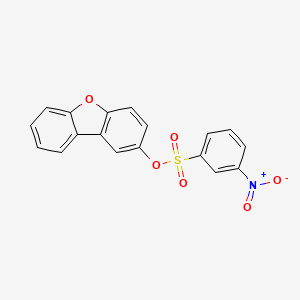
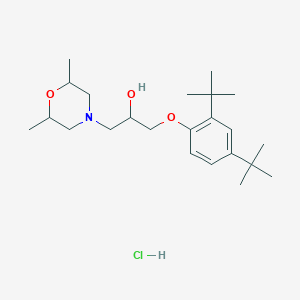
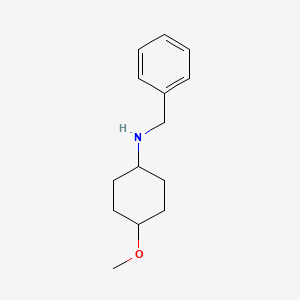

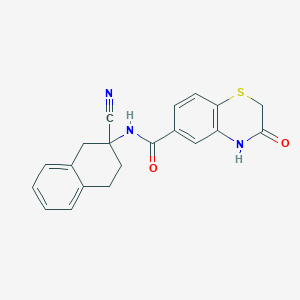



![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)